molecular formula C11H10O2 B13938821 Benzyl but-3-ynoate

Benzyl but-3-ynoate

Cat. No.: B13938821
M. Wt: 174.20 g/mol
InChI Key: HDIFPQUVFVEGGG-UHFFFAOYSA-N
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Description

Benzyl but-3-ynoate is an organic compound with the molecular formula C11H10O2. It is an ester derived from benzyl alcohol and but-3-ynoic acid. This compound is of interest due to its unique structure, which includes both an aromatic ring and an alkyne group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl but-3-ynoate can be synthesized through the esterification of but-3-ynoic acid with benzyl alcohol. This reaction typically involves the use of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of copper(I)-catalyzed esterification has also been reported as an efficient method for producing this compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl but-3-ynoate undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) or Lindlar’s catalyst can be used for hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

Benzyl but-3-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl but-3-ynoate involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming covalent bonds with biological molecules. This reactivity makes it a useful tool in chemical biology for labeling and modifying proteins and nucleic acids. Additionally, the ester group can undergo hydrolysis, releasing benzyl alcohol and but-3-ynoic acid, which can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    Benzyl but-2-enoate: Similar structure but with a double bond instead of a triple bond.

    Methyl but-2-ynoate: Similar alkyne group but with a methyl ester instead of a benzyl ester.

    Benzyl 3-phenylpropiolate: Contains a phenyl group on the alkyne carbon.

Uniqueness

Benzyl but-3-ynoate is unique due to its combination of an aromatic ring and an alkyne group, which provides distinct reactivity compared to similar compounds. The presence of the alkyne group allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

benzyl but-3-ynoate

InChI

InChI=1S/C11H10O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h1,3-5,7-8H,6,9H2

InChI Key

HDIFPQUVFVEGGG-UHFFFAOYSA-N

Canonical SMILES

C#CCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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